Product packaging for Androsta-3,5-dien-17-one(Cat. No.:CAS No. 1912-63-6)

Androsta-3,5-dien-17-one

Cat. No.: B156331
CAS No.: 1912-63-6
M. Wt: 270.4 g/mol
InChI Key: NINLAYUXSUKKHW-QAGGRKNESA-N
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Description

Historical Context of Steroid Chemistry Research

The journey into the world of steroids began in the early 19th century with the investigation of cholesterol and bile acids. britannica.com This foundational work set the stage for a deeper understanding of the complex four-ring structure that characterizes all steroids. acs.orgwikipedia.org A significant leap in steroid research occurred in 1949 when it was discovered that cortisone (B1669442) could dramatically alleviate symptoms of rheumatoid arthritis, sparking immense interest in the therapeutic potential of steroids. britannica.com This led to the development of new synthetic routes and the creation of numerous novel steroid analogs for a variety of medical applications. britannica.com The history of anabolic-androgenic steroids (AAS) also has ancient roots, with early observations of the effects of castration on animals. nih.gov The 20th century saw the isolation and synthesis of sex hormones, which further propelled the field of steroid chemistry. wikipedia.org The development of sophisticated analytical techniques, such as radioimmunoassays in the 1960s and later mass spectrometry, was crucial for measuring and identifying steroids and their metabolites. auajournals.org

Significance of Androsta-3,5-dien-17-one in Steroidal Biochemistry

The primary significance of this compound in steroidal biochemistry lies in its function as an aromatase inhibitor. Aromatase is a critical enzyme responsible for the conversion of androgens into estrogens. fda.gov By inhibiting this enzyme, this compound can modulate the levels of these hormones in the body. This mechanism of action has made it a subject of interest in research aimed at understanding and potentially influencing hormone-dependent processes.

This compound is also recognized as a metabolite of other steroids, such as 7-keto-dehydroepiandrosterone (B159665) (7-keto-DHEA). smolecule.com Its formation and subsequent effects are areas of ongoing investigation. The compound's structural features, particularly the conjugated diene system at the 3 and 5 positions and the ketone group at the 17-position, are crucial for its biological activity. Small modifications to the steroid structure can lead to significant differences in biological effects. britannica.com

Overview of Research Paradigms and Methodologies

The study of this compound employs a range of research paradigms and methodologies common in steroid chemistry and biochemistry.

Synthesis and Characterization: The synthesis of this compound and its derivatives is a key area of research. Chemical synthesis allows for the creation of the compound for study and for the development of new analogs with potentially enhanced or different activities. nih.gov Various synthetic routes have been explored, including the use of precursors like androsta-1,4-diene-3,17-dione (B159171) (ADD). ingentaconnect.com Characterization of the synthesized compounds is achieved through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). ingentaconnect.com

Biochemical Assays: To understand its biological activity, researchers utilize biochemical assays. In vitro studies using microsomes or specific cancer cell lines are common to evaluate the compound's inhibitory effect on aromatase. nih.gov These assays help determine key parameters such as the IC50 value, which indicates the concentration of the inhibitor required to reduce enzyme activity by half.

Metabolism Studies: Investigating the metabolism of this compound is crucial for understanding its fate in a biological system. These studies often involve administering the compound and then identifying its metabolites in biological samples, such as urine, using techniques like gas chromatography-mass spectrometry (GC-MS). fda.gov Research has identified several urinary metabolites of the related compound, androsta-3,5-diene-7,17-dione (B72561). fda.gov

Computational Modeling: Molecular modeling and docking simulations are increasingly used to predict how this compound and related compounds interact with their target enzymes, such as aromatase. nih.gov These computational methods provide insights into the structure-activity relationships and can guide the design of new, more potent inhibitors. nih.gov

Research Findings on this compound and Related Compounds

CompoundResearch FocusKey Findings
This compound Aromatase InhibitionActs as an inhibitor of the aromatase enzyme.
Androsta-3,5-diene-7,17-dione Aromatase Inhibition, MetabolismIrreversible inhibitor of aromatase; functions as a "suicide substrate." fda.gov Multiple urinary metabolites have been identified. fda.gov
3α,4α-methylen-5α-androstan-17-one Aromatase InhibitionShows potent aromatase inhibitory activity with an IC50 value of 0.11μM. nih.gov
Androsta-4,9(11)-diene-3,17-dione Aromatase InhibitionDemonstrates aromatase inhibitory activity with an IC50 value of 0.25μM. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26O B156331 Androsta-3,5-dien-17-one CAS No. 1912-63-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3,5-6,14-16H,4,7-12H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINLAYUXSUKKHW-QAGGRKNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CCC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60572238
Record name Androsta-3,5-dien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1912-63-6
Record name Androsta-3,5-dien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Transformations of Androsta 3,5 Dien 17 One and Its Analogs

Chemical Synthesis Routes for Androsta-3,5-dien-17-one and its Precursors

The chemical synthesis of this compound and its derivatives often begins with readily available steroidal precursors. These multi-step processes and subsequent derivatizations allow for the creation of a wide array of novel androstadienes.

Multi-Step Synthesis from Steroidal Precursors

The synthesis of this compound and its analogs typically involves multiple steps starting from common steroidal molecules. For instance, the synthesis of a stable analog of the neurosteroid dehydroepiandrosterone (B1670201) sulfate, sodium androst-5-ene-17-one-3-beta-methylene sulfonate, is achieved in six steps from dehydroepiandrosterone. nih.gov Another example is the synthesis of 3-Ethoxy-androsta-3,5-dien-17-one, which involves the esterification of the C3 hydroxyl group of 4-androstene-3,17-dione. evitachem.com This reaction utilizes toluene-p-sulfonic acid and acetic anhydride (B1165640) to introduce the ethoxy group at the C3 position. evitachem.com

The conversion of 5-androstene-3,17-dione to its conjugated form proceeds through a dienol intermediate, a critical step in understanding the mechanisms of steroid isomerase enzymes. smolecule.com The reaction of androsta-3,5-diene and this compound with m-chloroperbenzoic acid can lead to complex mixtures of products, including diepoxides and unsaturated vic-3,4-diols.

Derivatization Reactions for Novel Androstadiene Synthesis

Derivatization reactions are crucial for creating novel androstadiene compounds with potentially enhanced biological activities. Strategic modifications to the structure of this compound can be made, such as introducing electron-withdrawing groups like fluorine or chlorine at the C-4 or C-6 positions. smolecule.com

A notable derivatization is the reaction of androsta-1,4-diene-3,17-dione (B159171) with pyrrolidine, which results in the formation of 1α,3-dipyrrolidino-androsta-3,5-diene-17-one. This compound serves as a key intermediate in the synthesis of exemestane. Another example is the synthesis of 3,4-(ethylenedioxy)this compound, a steroid featuring a heterocycle dioxene fused to the A-ring. nih.gov

Palladium-Catalyzed Reactions in Androstane (B1237026) Chemistry

Palladium-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orglibretexts.org In androstane chemistry, these reactions have been employed to synthesize various derivatives. For example, the coupling of 17-iodo-androst-16-ene with organostannanes can be catalyzed by palladium complexes to produce 17-vinyl- and 17-ethynyl-delta-16-steroids. nih.gov The catalyst Pd(PPh3)4 has been found to be highly effective in many of these coupling reactions. nih.gov

Furthermore, palladium catalysis is used in the synthesis of androst-16-ene (B99302) derivatives with phosphonate (B1237965) groups at the C-17 position by coupling 17-iodo-delta-16-steroids with dialkyl phosphites. nih.gov These reactions are typically carried out in the absence of a solvent, with the dialkyl phosphite (B83602) itself acting as the solvent. nih.gov The development of water-based micellar catalysis for palladium-coupling reactions represents a more sustainable approach for the future. youtube.com

Biocatalytic Synthesis and Enzymatic Transformations

Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis. The use of microorganisms and isolated enzymes for the transformation of steroids like this compound is a growing field of interest.

Microbial Biotransformations of this compound and Related Steroids

Microbial transformations are a cost-effective and reliable method for the large-scale production of key steroidal intermediates. nih.govspringernature.com For instance, Aspergillus brasiliensis has been shown to hydroxylate androsta-1,4-diene-3,17-dione at the 11α and 12β positions while also reducing the 17-ketone group. smolecule.com This suggests that similar fungal strains could be utilized to modify this compound.

The fermentation of (+)-androst-4-ene-3,17-dione with Curvularia lunata yields several oxidative and reductive metabolites, including androsta-1,4-diene-3,17-dione and various hydroxylated derivatives. nih.gov Similarly, the filamentous fungus Penicillium vinaceum can carry out Baeyer-Villiger oxidation on androstane and androstene steroids, leading to the formation of lactones. nih.gov The biotransformation of androstenedione (B190577) (AD) to androsta-1,4-diene-3,17-dione (ADD) is another commercially important microbial process. nih.govspringernature.com

Lipase-Catalyzed Hydrolysis and Esterification of 3-Substituted Androstadienes

Lipases are versatile enzymes that can catalyze a range of reactions, including hydrolysis, esterification, and transesterification. nih.govresearchgate.netumn.edu They are frequently used in organic synthesis for their high selectivity and mild reaction conditions. nih.gov Lipase-catalyzed reactions are influenced by several factors, including the type of lipase, reaction medium, temperature, and substrate ratio. mdpi.comnih.gov

In the context of androstadienes, lipases can be used for the selective hydrolysis or esterification of substituents at the 3-position. Lipase-catalyzed esterification in aqueous micellar media has been shown to be an effective and selective process for primary alcohols. nih.gov The kinetics of lipase-catalyzed reactions often follow a Ping-Pong Bi-Bi mechanism. nih.gov The use of surfactant-coated lipases can also be advantageous for certain transformations. nih.gov

Interactive Data Table: Examples of Transformations of this compound and its Analogs

Starting MaterialReagent/CatalystProduct(s)Reference
DehydroepiandrosteroneMulti-step synthesisSodium androst-5-ene-17-one-3-beta-methylene sulfonate nih.gov
4-Androstene-3,17-dioneToluene-p-sulfonic acid, acetic anhydride3-Ethoxy-androsta-3,5-dien-17-one evitachem.com
This compoundm-Chloroperbenzoic acidDiepoxides, unsaturated vic-3,4-diols
Androsta-1,4-diene-3,17-dionePyrrolidine1α,3-Dipyrrolidino-androsta-3,5-diene-17-one smolecule.com
17-Iodo-androst-16-eneVinyltributylstannane, Pd(PPh3)417-Vinyl-androst-16-ene nih.gov
17-Iodo-delta-16-steroidsDialkyl phosphites, Palladium catalystAndrost-16-ene derivatives with phosphonate groups at C-17 nih.gov
Androsta-1,4-diene-3,17-dioneAspergillus brasiliensis11α- and 12β-hydroxylated and 17-hydroxy derivatives smolecule.com
(+)-Androst-4-ene-3,17-dioneCurvularia lunataAndrosta-1,4-diene-3,17-dione, hydroxylated derivatives nih.gov
Androstane/androstene steroidsPenicillium vinaceumLactones nih.gov

Optimization of Biocatalytic Reaction Conditions

The efficiency and selectivity of biocatalytic transformations involving this compound and its analogs are critically dependent on the optimization of various reaction parameters. Key factors that are manipulated to enhance product yield, purity, and reaction rate include the selection of the microbial strain or enzyme, medium composition, pH, temperature, substrate concentration, and aeration. nih.gov

Microbial transformations offer an effective method for producing steroid derivatives with high regio- and stereoselectivity under mild conditions. nih.gov The optimization of these processes is a multifactorial endeavor, aiming to create an ideal environment for the desired enzymatic activity while maintaining cell viability and productivity. nih.gov Many factors influence the outcomes of microbial transformations, including the specific microorganism used, the composition of the culture medium, fermentation conditions (such as temperature, pH, and agitation speed), and substrate bioavailability. nih.gov

Research into the biotransformation of structurally similar compounds, such as androst-1,4-dien-3,17-dione (ADD), provides significant insights into the optimization strategies applicable to this compound. A study involving the fungus Acremonium strictum demonstrated that specific reaction conditions significantly influence the metabolic pathway and product yields from ADD. The primary reactions observed were 1,2-hydrogenation, 15α-hydroxylation, and 17-ketone reduction. nih.gov

The optimization of physical and chemical parameters is crucial for maximizing the efficiency of these transformations. For instance, the bioconversion of ADD by Acremonium strictum was found to be optimal at a temperature of 27°C and within a pH range of 6.5 to 7.3. nih.gov Deviations from these optimal conditions could lead to reduced enzyme activity or the promotion of undesired side reactions.

Substrate concentration is another critical parameter that requires careful optimization to avoid inhibition or toxicity to the microbial cells while ensuring a high conversion rate. In the case of Acremonium strictum, the maximum bioconversion efficiency was achieved with a substrate concentration of 0.5 mg/ml. nih.gov Higher concentrations can often lead to substrate inhibition, a common phenomenon in enzyme kinetics.

The following table summarizes the key findings from the optimization of the biotransformation of androst-1,4-dien-3,17-dione by Acremonium strictum, which serves as a valuable model for the potential optimization of processes involving this compound.

ParameterOptimal Condition/ValueObserved EffectReference
Microorganism Acremonium strictumCatalyzed 1,2-hydrogenation, 15α-hydroxylation, and 17-ketone reduction. nih.gov
Temperature 27°CHighest yield of microbial products was achieved at this temperature. nih.gov
pH 6.5 - 7.3The biotransformation was most efficient within this pH range. nih.gov
Substrate Concentration 0.5 mg/mlProvided the maximum bioconversion efficiency in a single batch. nih.gov

Enzymatic Interaction Mechanisms and Biochemical Pathway Modulation

Aromatase Enzyme System Interactions

Aromatase (cytochrome P450 19A1) is a critical enzyme responsible for the final step in estrogen biosynthesis, converting androgens into estrogens. Due to its role, it is a major target for inhibition.

Mechanism of Aromatase Inhibition by Androsta-3,5-dien-17-one Derivatives

Derivatives of this compound often function as irreversible or "suicide" inhibitors of aromatase. fda.govhitechpharma.com This mechanism involves the inhibitor molecule, which mimics the natural androgen substrate, binding to the enzyme's active site. The enzyme then initiates its catalytic cycle, which transforms the inhibitor into a reactive intermediate. This intermediate subsequently forms a permanent, covalent bond with the enzyme, leading to its irreversible inactivation.

For example, Androsta-3,5-diene-7,17-dione (B72561), a well-known derivative, is reported to be an irreversible inhibitor that permanently binds to the aromatase enzyme. fda.govhitechpharma.com This type of time-dependent inactivation requires the presence of NADPH as a cofactor and is blocked by the presence of the natural substrate, androstenedione (B190577). safetylit.org Similarly, 1,4,6-Androstatriene-3,17-dione (ATD) is another potent irreversible aromatase inhibitor that permanently binds to and inactivates the enzyme. wikipedia.org This mechanism of action, where the enzyme essentially participates in its own destruction, is a hallmark of suicide inhibition and ensures a long-lasting reduction in aromatase activity. hitechpharma.com

Kinetic Analysis of Aromatase Inhibition

Kinetic studies are essential to quantify the potency and characterize the nature of enzyme inhibition. The inhibitory capacity of a compound is often expressed as its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The inhibition constant (Kᵢ) provides a more precise measure of the inhibitor's binding affinity.

Research has shown that structural modifications to the androstane (B1237026) skeleton significantly impact inhibitory potency. For instance, introducing features that enhance the planarity of the steroid's A-ring can increase its affinity for the aromatase enzyme. nih.gov The mode of inhibition can also vary, with some derivatives acting as competitive inhibitors, while others may exhibit non-competitive or mixed-type inhibition. safetylit.orgresearchgate.net

Table 1: Kinetic Data for Aromatase Inhibition by Androstene Derivatives
CompoundIC₅₀ (µM)Reference
3α,4α-methylen-5α-androstan-17-one0.11 nih.gov
Androsta-4,9(11)-diene-3,17-dione0.25 nih.gov
10-fluoro-estra-1,4-dien-3-one derivative0.49 mdpi.com
10-chloro-estra-1,4-dien-3-one derivative (A)5.0 mdpi.com
10-chloro-estra-1,4-dien-3-one derivative (B)2.4 mdpi.com

Molecular Determinants of Aromatase Binding and Inactivation

The specific structural features of an androstene derivative determine how it interacts with the aromatase active site. Molecular docking and structure-activity relationship studies have identified several key determinants for effective binding and inhibition.

Induced-fit docking simulations, which account for the flexibility of the enzyme's active site, have been used to better understand the recognition process between new steroidal inhibitors and aromatase. nih.gov These studies have highlighted the importance of specific structural modifications, such as the introduction of a 3α,4α-cyclopropane ring or a double bond at the Δ(9-11) position, in improving the potency of these inhibitors. nih.gov

Other Steroidogenic Enzyme Modulation

Beyond aromatase, derivatives of this compound can interact with other enzymes involved in steroid metabolism, demonstrating the broad biochemical potential of this class of compounds.

Cytochrome P450 Enzyme-Mediated Hydroxylations and Transformations

The androstane skeleton is a substrate for various cytochrome P450 (CYP) enzymes, which are a superfamily of monooxygenases that catalyze the metabolism of a wide array of endogenous and exogenous compounds, including steroids. nih.govnih.gov These enzymes are primarily located in the liver and are responsible for key transformations such as hydroxylation, which typically serves to increase a compound's water solubility and facilitate its excretion. nih.gov

For example, CYP enzymes from the CYP3A family are known to be heavily involved in steroid metabolism. epa.gov Studies on related steroidal compounds show that enzymes like CYP3A4 can catalyze hydroxylations at various positions on the steroid nucleus. epa.gov Research on the metabolism of other androgens has confirmed that P450 enzymes can introduce hydroxyl groups at multiple sites, leading to a variety of metabolites. epa.gov This metabolic activity is a crucial aspect of steroid hormone homeostasis and the clearance of xenobiotic steroids. nih.govnih.gov

5α-Reductase Inhibition Studies with Androstene Derivatives

5α-Reductase is another key enzyme in androgen metabolism, responsible for converting testosterone (B1683101) into the more potent dihydrotestosterone (B1667394) (DHT). youtube.com Inhibition of this enzyme is a therapeutic strategy for conditions related to high DHT levels. Certain androstene derivatives have been shown to be effective inhibitors of 5α-reductase.

Kinetic studies have revealed that these derivatives can act as potent and competitive inhibitors of the enzyme. The mechanism of inhibition can be complex; some derivatives exhibit uncompetitive inhibition with respect to both testosterone and the cofactor NADPH. This suggests that the inhibitor preferentially binds to the enzyme-NADP⁺ binary complex, forming a stable ternary complex that blocks the catalytic cycle.

Table 2: Kinetic Data for 5α-Reductase Inhibition by an Androstene Derivative
CompoundIC₅₀ (nM)Kᵢ (nM)Type of Inhibition
17-(5'-isoxazolyl)androsta-4,16-dien-3-one (L-39)3328Competitive

Glutathione (B108866) Transferase A3-3 Catalyzed Steroid Isomerization

Human Glutathione S-transferase A3-3 (GST A3-3) is a highly efficient enzyme in the biosynthesis of steroid hormones. nih.gov It plays a crucial role in catalyzing the double-bond isomerization of Δ⁵-androstene-3,17-dione to Δ⁴-androstene-3,17-dione, a critical step in the pathway to producing testosterone. nih.govnih.gov This enzymatic conversion is also performed on Δ⁵-pregnene-3,20-dione, the precursor to progesterone. nih.govnih.gov The expression of GST A3-3 is notably selective to tissues characterized by active steroid hormone synthesis. nih.gov

The catalytic efficiency of GST A3-3 in the isomerization of Δ⁵-androstene-3,17-dione is significantly high, positioning it as the most effective human enzyme known for this reaction. nih.govresearchgate.net Its efficiency surpasses that of 3β-hydroxysteroid dehydrogenase/isomerase, the enzyme traditionally associated with this isomerization step, by a factor of approximately 230. nih.gov

Table 1: Catalytic Efficiency of GST A3-3

Substrate Catalytic Efficiency (kcat/Km) Rate Acceleration

The mechanism of this isomerization involves a dual function for glutathione (GSH). nih.gov The thiol group of GSH, in conjunction with the Tyr9 residue of the enzyme, facilitates the proton transfer from the C4 position to the C6 position of the steroid. nih.gov Simultaneously, GSH stabilizes the negative charge that forms on the oxygen atom at position 3 of the enolate intermediate. nih.gov This proposed mechanism is supported by density functional theory (DFT) calculations and is consistent with crystal structure data. nih.gov

The remarkable catalytic activity of GST A3-3 is attributed to its specific active site architecture. Structural studies comparing GST A3-3 with the homologous but less active GST A2-2 reveal that a few key amino acid substitutions dramatically alter the binding orientation of the steroid substrate. nih.gov In GST A3-3, the steroid is positioned optimally for the GSH-mediated catalysis to occur, whereas in GST A2-2, the substrate binds in a non-productive orientation, distant from the catalytic groups. nih.gov This difference in binding accounts for a 5000-fold difference in catalytic efficiency between the two enzymes. nih.gov

Table 2: Key Catalytic Residues in GST A3-3 for Steroid Isomerization

Residue Proposed Function
Tyr9 Catalyzes proton transfer from C4 to C6. nih.gov
GSH Acts as a proton shuttle and stabilizes the enolate intermediate. nih.gov
Phe10 Contributes to the catalytic environment. nih.gov
Arg15 Proposed to be catalytically important. researchgate.net
Leu111 Contributes to the catalytic environment. nih.gov
Ala208 Contributes to the catalytic environment. nih.gov

| Ala216 | Contributes to the catalytic environment. nih.gov |

The conservation of GSTA3 gene sequences and their corresponding protein structures across diverse mammalian species, including dogs, goats, and opossums, suggests that this specialized steroidogenic function is an evolutionarily maintained trait. diva-portal.org

Metabolic Fate and Metabolite Characterization in Research Systems

In Vitro Metabolic Profiling of Androsta-3,5-dien-17-one and Related Steroids

In vitro studies using various biological systems are crucial for predicting the metabolic pathways of xenobiotics, including synthetic steroids. While specific in vitro metabolic profiling of this compound is not extensively documented in publicly available literature, the metabolism of structurally similar steroids provides a framework for understanding its likely biotransformation.

Research on related compounds, such as androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD), has been conducted using microbial systems, which are often used as models for mammalian metabolism. For instance, filamentous fungi have been shown to effectively metabolize these steroids. nih.gov Strains from genera like Absidia, Acremonium, Beauveria, Cunninghamella, Doratomyces, Drechslera, Fusarium, and Gibberella are capable of catalyzing various structural modifications. nih.gov These modifications include hydroxylations at different positions, reduction of the 17-keto group, and further dehydrogenation. nih.gov

Similarly, studies on androst-1-ene-3,17-dione (B1630063) have identified several metabolites in vitro. These include 1-testosterone, 3α-hydroxy-5α-androst-1-en-17-one, and 3β-hydroxy-5α-androst-1-en-17-one, indicating that reduction of the 3-keto group and the 17-keto group are key metabolic steps. wada-ama.org

The table below summarizes the types of metabolic reactions observed for steroids structurally related to this compound in in vitro research systems.

Steroid Studied Research System Observed Metabolic Reactions Resulting Metabolites/Products
Androst-4-ene-3,17-dione (AD)Filamentous FungiHydroxylation, Reduction, Dehydrogenation7α-, 7β-, 11α-, 14α-hydroxylated derivatives, 17β-reduced products, 1(2)-dehydrogenated products nih.gov
Androsta-1,4-diene-3,17-dione (ADD)Filamentous FungiHydroxylation, Reduction7α-, 7β-, 11α-, 14α-hydroxylated derivatives, 17β-reduced products nih.gov
Androst-1-ene-3,17-dioneNot specifiedReduction, Hydroxylation1-Testosterone, 3α-hydroxy-5α-androst-1-en-17-one, 3β-hydroxy-5α-androst-1-en-17-one, 5α-androst-1-ene-3α,17β-diol, 5α-androst-1-ene-3β,17β-diol, hydroxylated diones wada-ama.org
Androsta-1,4,6-triene-3,17-dione (B190583)HumanReduction17β-hydroxyandrosta-1,4,6-trien-3-one, Boldenone, 17β-hydroxy-5β-androst-1-en-3-one, 17β-hydroxyandrosta-4,6-dien-3-one, Androsta-4,6-diene-3,17-dione nih.gov

Identification and Structural Elucidation of Steroidal Metabolites

The identification and structural elucidation of metabolites are critical for understanding the complete metabolic profile of a compound. For novel or designer steroids, this process often requires a combination of advanced analytical techniques.

The primary methods for identifying steroid metabolites include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), often with high-resolution mass spectrometry (HRMS) for accurate mass measurements. nih.govresearchgate.net For instance, the identification of androsta-3,5-diene-7,17-dione (B72561) in a dietary supplement was achieved using a combination of LC-HRAM-MS, GC-FT-IR-MS (gas chromatography-Fourier transform infrared spectroscopy-mass spectrometry), and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net The accurate mass measurement of the protonated molecule [M+H]⁺ helped to determine its elemental composition. nih.govresearchgate.net

For metabolites of related steroids, such as androst-1-ene-3,17-dione, GC-MS analysis after derivatization (e.g., trimethylsilylation) is a common approach. wada-ama.org The resulting mass spectra provide fragmentation patterns that are characteristic of the steroid structure and the positions of functional groups. The final confirmation of a metabolite's structure is typically achieved by comparing its chromatographic and mass spectrometric data with that of a synthesized reference standard. nih.gov In some cases, NMR spectroscopy is used to definitively establish the stereochemistry and connectivity of the atoms in the metabolite. nih.gov

The table below outlines the analytical techniques used for the identification and structural elucidation of metabolites of steroids related to this compound.

Analytical Technique Purpose in Metabolite Identification Example Application (Related Steroids)
Gas Chromatography-Mass Spectrometry (GC-MS)Separation and detection of volatile metabolites, provides characteristic fragmentation patterns.Used to investigate the metabolism of androst-4-ene-3,6,17-trione (B20797) and androsta-1,4,6-triene-3,17-dione. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation and detection of less volatile and thermally labile metabolites.Initial screening for unknown steroid-like compounds. nih.gov
High-Resolution Accurate Mass-Mass Spectrometry (HRAM-MS)Provides accurate mass measurements to determine the elemental composition of metabolites.Used to identify androsta-3,5-diene-7,17-dione. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) SpectroscopyProvides detailed structural information, including connectivity and stereochemistry.Characterization of synthesized reference standards and isolated metabolites. nih.govnih.gov

Biotransformation Pathways and Intermediates

Based on the metabolism of structurally related androstane (B1237026) steroids, the biotransformation of this compound is expected to proceed through several key pathways. These pathways primarily involve reductive and oxidative reactions.

A likely primary metabolic pathway is the reduction of the 17-keto group to a hydroxyl group, which would yield 17-hydroxy-androsta-3,5-diene. This is a common metabolic step for many 17-oxo steroids. nih.gov Further metabolism could involve the reduction of the double bonds in the A-ring.

Hydroxylation at various positions on the steroid nucleus is another major biotransformation pathway observed for similar compounds. nih.gov Fungal models have demonstrated that hydroxylation can occur at positions such as 7α, 7β, 11α, and 14α for androstenedione (B190577) and androstadienedione. nih.gov These oxidative reactions are typically catalyzed by cytochrome P450 enzymes.

The isomerization of double bonds is also a potential metabolic route. For example, the conversion of a Δ⁵-steroid to a Δ⁴-steroid is a known enzymatic reaction. While this compound has a conjugated diene system in the A and B rings, enzymatic modifications to this system could occur.

The biotransformation of androst-4-ene-3,17-dione to androsta-1,4-diene-3,17-dione, a dehydrogenation reaction, is a well-established microbial biotransformation process. nih.gov This indicates that dehydrogenation can be a significant metabolic pathway for androstane-type steroids.

Based on these observations, the biotransformation of this compound likely involves a combination of reduction, hydroxylation, and potentially isomerization or dehydrogenation, leading to a variety of metabolites.

Advanced Analytical and Spectroscopic Characterization in Steroid Research

High-Resolution Mass Spectrometry for Compound Identification and Quantification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive identification and quantification of Androsta-3,5-dien-17-one and its metabolites. This technique provides highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation between isobaric compounds.

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is frequently employed for the analysis of this compound and related steroids in various matrices. nih.gov This method allows for the separation of complex mixtures prior to mass analysis, enhancing the sensitivity and selectivity of detection. nih.gov In metabolic studies, LC-HRMS is crucial for identifying biotransformation products of this compound. For instance, in studies of the related compound androsta-1,4,6-triene-3,17-dione (B190583), major metabolic pathways observed include the reduction of olefinic groups and/or the keto group at either the C3 or C17 position, as well as mono-hydroxylation in the D-ring. nih.gov

Tandem mass spectrometry (MS/MS) experiments are utilized to further characterize the structure of the parent compound and its metabolites. By inducing fragmentation of the precursor ion, a characteristic fragmentation pattern is generated, which serves as a structural fingerprint. For steroids with an androstadiene-17β-ol-3-one nucleus, characteristic product ions can be indicative of the double bond positions. acs.org For example, compounds with conjugated double bonds at C-4 and C-6 have been shown to produce a characteristic signal at m/z 133. acs.org

The table below summarizes key mass spectrometric data for this compound and a related compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spectrometric Observations
This compoundC₁₉H₂₆O270.41ESI-MS is used for structural confirmation.
3-Ethoxythis compoundC₂₁H₃₀O₂314.46Used as an intermediate in steroid synthesis. evitachem.com

This table is generated based on available data and may not be exhaustive.

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation and Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of this compound and its derivatives. NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous assignment of its stereochemistry.

¹H NMR and ¹³C NMR are the primary NMR techniques used for structural characterization. For this compound, the chemical shifts and coupling constants of the protons and carbons provide a unique spectral signature. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons, further confirming the molecular structure. hyphadiscovery.com These techniques are particularly valuable in distinguishing between isomers and identifying sites of modification in metabolites.

In the synthesis of related steroidal compounds, NMR is crucial for characterizing intermediates. For example, the complete NMR characteristics of 1α,3-dipyrrolidino-androsta-3,5-diene-17-one, a key intermediate in the synthesis of exemestane, have been described, aiding in process optimization. ingentaconnect.com Similarly, NMR has been used to characterize the 17β-hydroxy analogue of androsta-1,4,6-triene-3,17-dione. nih.gov

The following table presents typical spectroscopic data for this compound.

Spectroscopic TechniqueKey Data Points
Infrared (IR) Spectroscopy Absorption at 1739 cm⁻¹ (C=O) and 1652 cm⁻¹ (C=C).
¹H NMR Used for structural confirmation.
¹³C NMR Used for structural confirmation.

This table is generated based on available data and may not be exhaustive.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of this compound. These methods are essential in both synthetic chemistry and analytical applications.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of this compound and its derivatives. It allows for the separation of the target compound from starting materials, byproducts, and degradation products. Different stationary and mobile phases can be employed to optimize the separation based on the polarity and other physicochemical properties of the analytes.

Gas chromatography (GC) coupled with mass spectrometry (GC/MS) is another powerful technique, particularly for the analysis of volatile and thermally stable steroids. nih.gov Derivatization, such as the formation of trimethylsilyl (B98337) (TMS) ethers, is often employed to improve the chromatographic properties and mass spectrometric fragmentation of the analytes. nih.gov

These chromatographic methods are not only used for analytical purposes but are also scalable for preparative applications to isolate pure compounds for further studies. The purity of synthesized this compound can be validated using these techniques.

Chromatographic TechniqueApplication in this compound Research
High-Performance Liquid Chromatography (HPLC) Purity assessment and isolation of the compound and its derivatives.
Gas Chromatography/Mass Spectrometry (GC/MS) Detection and identification of metabolites, often after derivatization. nih.gov
Liquid Chromatography/High-Resolution Mass Spectrometry (LC/HRMS) Identification and quantification of the parent compound and its metabolites in biological matrices. nih.gov

This table is generated based on available data and may not be exhaustive.

X-ray Crystallography for Elucidating Molecular and Protein-Ligand Structures

For related compounds, X-ray crystallography has been used to determine their crystal structures, providing invaluable insights into their molecular geometry. nih.gov In the broader context of steroid research, X-ray crystallography is instrumental in understanding how these molecules interact with their biological targets, such as enzymes and receptors. By co-crystallizing a steroid with its protein target, the precise binding mode can be elucidated, revealing the key interactions that govern its biological activity. This information is critical for the rational design of new and more potent therapeutic agents.

Spectroscopic Techniques for Reaction Monitoring and Intermediate Detection

The synthesis of this compound and other steroids involves multi-step reaction sequences. Spectroscopic techniques are crucial for monitoring the progress of these reactions and for the detection and characterization of transient intermediates.

Infrared (IR) spectroscopy can be used to monitor the appearance of product-specific functional groups and the disappearance of reactant functional groups. For example, the formation of the ketone group in this compound can be monitored by the appearance of a characteristic C=O stretching vibration in the IR spectrum.

NMR spectroscopy can also be used for reaction monitoring, providing more detailed structural information about the species present in the reaction mixture over time. This allows for the identification of intermediates and byproducts, which is essential for optimizing reaction conditions to maximize the yield and purity of the desired product. In the synthesis of related compounds, NMR has been used to characterize key intermediates without the need for isolation. ingentaconnect.com

Computational Chemistry and Molecular Modeling in Steroid Research

Molecular Docking and Dynamics Simulations for Enzyme-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as Androsta-3,5-dien-17-one, to a target protein, typically an enzyme. These methods are particularly valuable in understanding the inhibition of the aromatase enzyme, a key target for this class of steroids.

Molecular Docking: Docking studies are employed to determine the preferred orientation and binding affinity of a ligand within the active site of a protein. For steroidal aromatase inhibitors, docking simulations help to visualize and quantify the interactions with key amino acid residues. The aromatase enzyme (PDB ID: 3EQM) has a binding site characterized by an androgen-specific cleft composed of both hydrophobic and polar residues. nih.gov The binding of the natural substrate, androstenedione (B190577), involves interactions with these residues, and inhibitors like this compound are designed to compete for this site. nih.gov

Research on related steroidal inhibitors has utilized induced-fit docking (IFD) simulations to better understand how the enzyme's active site can structurally adapt to accommodate different ligands. nih.gov These simulations have been instrumental in explaining the recognition of new, potent steroidal aromatase inhibitors within the enzyme's binding pocket. nih.gov For instance, the planarity of the steroid's A-ring and the structure of the D-ring are critical for effective binding. nih.gov The 17-keto group is often essential for forming hydrogen bonds with residues like Met374, while the steroid core is stabilized by hydrophobic interactions with non-polar amino acids such as V370, L372, and L477.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic stability of the enzyme-ligand complex over time. These simulations provide a more realistic representation of the physiological environment, allowing researchers to observe the flexibility of both the protein and the ligand and to calculate the binding free energy more accurately. While specific MD simulation studies solely focused on this compound are not widely published, the methodology is standard in the field of drug design for aromatase inhibitors. These simulations are crucial for validating the stability of the binding poses predicted by docking and for refining the understanding of the key interactions that contribute to the inhibitory activity.

Table 1: Key Amino Acid Residues in Aromatase Active Site Interacting with Steroidal Ligands
Residue TypeSpecific ResiduesInteraction TypeReference
PolarD309, T310, S478, M374Hydrogen Bonding
AromaticF134, F221, W224Pi-stacking/Hydrophobic
Non-polarA306, A307, V370, L372, L477Hydrophobic/Van der Waals

Quantum Chemical Calculations for Mechanistic Insights and Energetics

Quantum chemical (QC) calculations offer a detailed understanding of the electronic structure of molecules, which is essential for elucidating reaction mechanisms and calculating the energetics of chemical transformations.

For steroidal compounds, QC methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to study the mechanisms of enzyme inhibition and synthesis. For example, in the synthesis of a key intermediate for the aromatase inhibitor exemestane, theoretical quantum mechanical DFT calculations (using the B3LYP functional) were performed to determine the energy outputs for model reactions, helping to suggest hypothetical routes for the formation of the product. ingentaconnect.com

In the context of aromatase inhibition, QC calculations can be applied to understand the "suicide inhibition" mechanism, where the inhibitor is converted into a reactive intermediate by the enzyme itself, which then binds irreversibly to the enzyme. ijseas.com Studies on exemestane, a related steroidal inhibitor, have used quantum chemical methods to perform geometry optimization and calculate the molecule's steric energy. ijseas.com The minimum potential energy was calculated to understand the most feasible orientation for the drug to interact with the receptor. ijseas.com These calculations provide insights into the electronic properties of the inhibitor and the transition states involved in its covalent binding to the enzyme's heme group.

Table 2: Applications of Quantum Chemical Calculations in Steroid Research
ApplicationComputational MethodInsights GainedReference
Synthesis Pathway AnalysisDFT (B3LYP)Hypothetical reaction routes and energy outputs for intermediate formation. ingentaconnect.com
Drug-Receptor InteractionHartree-Fock (HF) / PM3Calculation of molecular geometry, steric energy, and most feasible interaction positions. ijseas.com
Mechanism of InhibitionVarious QC MethodsUnderstanding electronic structure and transition states for irreversible "suicide" inhibition. ijseas.com

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a compound with its biological activity. For this compound and its analogs, SAR studies are crucial for designing more potent and selective aromatase inhibitors.

Computational SAR studies, often combined with experimental data, have established key structural features necessary for the aromatase inhibitory activity of steroids. nih.gov

A-Ring Planarity: A certain degree of planarity in the A and B rings of the steroid is required for optimal binding to the aromatase active site. nih.gov The Δ³,⁵-diene system in this compound contributes to this planarity.

D-Ring Structure: The structure of the D-ring is critical for binding. nih.gov Modifications to the five-membered cyclopentanone (B42830) ring, such as expanding it to a six-membered δ-lactone, have been shown to decrease inhibitory potency. nih.gov

Substituents: The introduction of specific functional groups can significantly impact activity. For example, the 7-keto group in the related compound Androsta-3,5-diene-7,17-dione (B72561) is thought to stabilize the transition state during inhibition. The C-3 carbonyl group, however, is not considered essential for anti-aromatase activity. nih.gov

Predictive analytics, powered by machine learning and statistical modeling, can leverage SAR data to build models that predict the activity of novel, untested compounds. These models can screen large virtual libraries of steroids to identify promising candidates for synthesis and biological evaluation, thereby accelerating the drug discovery process.

Table 3: Structure-Activity Relationship (SAR) Findings for Steroidal Aromatase Inhibitors
Structural FeatureImpact on ActivityReference
Planarity of A/B-ringsRequired for optimal binding. nih.gov
Intact D-ring (cyclopentanone)Critical for binding; modifications decrease potency. nih.gov
5α-stereochemistryRequired for activity. nih.gov
C-3 carbonyl groupNot essential for activity. nih.gov

Site of Metabolism (SoM) Prediction and Metabolic Pathway Mapping

Predicting the metabolic fate of a compound is a critical aspect of drug development. Computational tools for Site of Metabolism (SoM) prediction are used to identify which atoms in a molecule are most likely to be modified by metabolic enzymes, primarily the cytochrome P450 (CYP) family.

For steroidal compounds, SoM predictions can help to anticipate the structure of metabolites, which may have their own biological activity or toxicity. nih.gov These predictions are often based on the reactivity of different positions on the steroid scaffold and their accessibility to the active site of metabolic enzymes. In silico tools like admetSAR and ADMETLab2.0 are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of steroid derivatives. researchgate.net

For the related compound Androsta-3,5-diene-7,17-dione, the major urinary metabolite has been identified as 7β-hydroxy-androsta-3,5-diene-17-one. This suggests that the 7-position is a primary site of metabolism, a finding that can be correlated with and validated by SoM prediction software. Computational metabolic pathway mapping can then use these SoM predictions to construct a network of potential metabolic transformations, providing a comprehensive overview of the compound's biotransformation. For example, studies on the metabolism of androsta-1,4,6-triene-3,17-dione (B190583) showed it is mainly excreted unchanged and as its 17β-hydroxy analogue, with several other reduced metabolites also detected. nih.gov This experimental data is invaluable for refining and validating computational metabolic models.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Androsta-3,5-dien-17-one, and how can its purity be validated?

  • Methodological Answer : A common synthetic route involves bromination of methyl 3-oxoandrost-4-en-17β-carboxylate using phosphorus tribromide in glacial acetic acid, followed by saponification and derivatization . To validate purity, employ high-performance liquid chromatography (HPLC) with UV detection (λ = 240 nm for conjugated dienes) and confirm structural integrity via 1^1H/13^13C NMR spectroscopy (e.g., characteristic signals for the 3,5-diene system at δ 5.6–6.0 ppm) . Cross-reference with the compound’s CAS registry (1912-63-6) and molecular formula (C19_{19}H26_{26}O) for consistency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS hazard classifications:

  • Acute Toxicity (H302) : Use fume hoods and avoid ingestion.
  • Skin/Eye Irritation (H315, H319) : Wear nitrile gloves and safety goggles compliant with EN 166 standards.
  • Respiratory Irritation (H335) : Implement local exhaust ventilation and monitor airborne dust levels .
  • Emergency Measures : For spills, collect material using non-sparking tools and dispose via approved chemical waste channels .

Q. How can researchers distinguish this compound from structurally similar steroids like 3-Ethoxythis compound?

  • Methodological Answer : Utilize mass spectrometry (MS) for molecular weight confirmation (270.41 g/mol vs. 314.5 g/mol for the ethoxy derivative) and infrared (IR) spectroscopy to identify functional groups (e.g., absence of ethoxy C-O stretch at ~1100 cm1^{-1}) . Cross-check CAS numbers (1912-63-6 vs. 972-46-3) and chromatographic retention times under reversed-phase conditions .

Advanced Research Questions

Q. How can contradictory data on the bioactivity of this compound derivatives be resolved in pharmacological studies?

  • Methodological Answer : Apply the FINER framework to refine hypotheses:

  • Feasibility : Replicate assays under standardized conditions (e.g., cell lines, hormone concentrations).
  • Novelty : Compare results against prior studies on analogs like desogestrel or norgestimate, noting differences in substituents (e.g., 3-methoxy vs. 3-ethoxy groups) .
  • Ethics : Validate in vitro findings with in vivo models while adhering to institutional animal care protocols .
  • Relevance : Use meta-analysis to reconcile discrepancies in receptor-binding affinities reported across studies .

Q. What experimental strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Step Optimization : For bromination (e.g., using PBr3_3), monitor reaction progress via thin-layer chromatography (TLC; hexane:ethyl acetate 7:3) and adjust stoichiometry to minimize byproducts like 3-bromoandrosta-3,5-diene-17β-carboxamide .
  • Catalysis : Explore palladium-catalyzed dehydrogenation to enhance diene formation efficiency.
  • Scale-Up : Conduct Design of Experiments (DoE) to evaluate temperature, solvent polarity, and reaction time effects on yield (>80% target) .

Q. What mechanisms underlie the regulatory classification of this compound in anti-doping contexts?

  • Methodological Answer : Investigate its metabolic pathway using isotope-labeled analogs (e.g., 14^{14}C-tracing) to detect prohibited derivatives like androsta-3,5-diene-7,17-dione, which may act as aromatase inhibitors . Validate findings with liquid chromatography-tandem mass spectrometry (LC-MS/MS) against World Anti-Doping Agency reference standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.